molecular formula C12H12N2O3S B1603446 Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate CAS No. 218631-55-1

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

Cat. No. B1603446
M. Wt: 264.3 g/mol
InChI Key: UBSRFDCUXNFFFV-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate” is a chemical compound with the linear formula C12H12N2O3S . It has a molecular weight of 264.3 . This compound is used in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by FTIR and NMR . The yield was around 50%, and the melting point ranged from 196 to 198 °C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14) . This code provides a unique identifier for the compound and can be used to generate a 3D structure for further analysis.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate” are not mentioned in the search results, similar compounds have been synthesized and evaluated for their antibacterial and antifungal potential . These compounds showed good minimum inhibitory concentration (MIC) values, indicating their potential as antimicrobial agents .


Physical And Chemical Properties Analysis

It has a molecular weight of 264.3 . More specific physical and chemical properties such as solubility, density, boiling point, etc., are not provided in the search results.

Scientific Research Applications

1. Antibacterial and Antioxidant Activities

  • Application Summary: Thiazole-based Schiff base compounds, which include Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate, have shown significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism and have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
  • Methods of Application: Conventional and green approaches using ZnO nanoparticles as catalysts were used to synthesize thiazole-based Schiff base compounds .
  • Results: Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL compared to amoxicillin . Some compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .

2. Drug Discovery and Organic Synthesis

  • Application Summary: Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate is a versatile chemical compound used in various scientific research applications. Its unique structure enables it to be utilized in drug discovery, organic synthesis, and material science.
  • Methods of Application: The specific methods of application in drug discovery and organic synthesis are not detailed in the source.
  • Results: The outcomes of these applications are not specified in the source.

3. Antimicrobial Evaluation Against Multidrug Resistant Strains

  • Application Summary: This compound has been used in the synthesis of Schiff bases, which have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa, as well as antifungal potential against Candida glabrata and Candida albicans .
  • Methods of Application: The compounds were synthesized and characterized by FTIR and NMR .
  • Results: The synthesized compounds showed good minimum inhibitory concentration (MIC) values. For example, compounds 2a and 2b showed significant antibacterial potential at MIC 250 µg/mL and 375 µg/mL respectively .

4. Antineoplastic Drug Synthesis

  • Application Summary: Thiazoles, including Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate, are found in many potent biologically active compounds, such as antineoplastic drugs .
  • Methods of Application: The specific methods of application in antineoplastic drug synthesis are not detailed in the source .
  • Results: The outcomes of these applications are not specified in the source .

5. Synthesis of Pyrimidine Scaffolds

  • Application Summary: This compound has been used in the multi-component reaction with substituted benzaldehydes and thiourea to produce pyrimidine scaffolds .
  • Methods of Application: The specific methods of application in the synthesis of pyrimidine scaffolds are not detailed in the source .
  • Results: Among the synthesized compounds, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile indicated the maximum cytotoxicity among the synthesized compounds towards six cancer cell lines .

6. Antifungal Medication

  • Application Summary: The compound is used in the synthesis of the antifungal medication abafungin, which is primarily used topically to suppress skin infections caused by various fungi .
  • Methods of Application: The specific methods of application in the synthesis of abafungin are not detailed in the source .
  • Results: The outcomes of these applications are not specified in the source .

properties

IUPAC Name

methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSRFDCUXNFFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592587
Record name Methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

CAS RN

218631-55-1
Record name Methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl-3-(methoxyphenyl)-3-oxopropionate (33.34 g, 95.75 mmol) and hydroxy(tosyloxy)Iodobenzene (37.55 g, 95.75 mmol) were combined in 350 mL of acetonitrile and refluxed for 45 min. followed by the addition of thiourea (7.29 g, 95.75 mmol) and refluxed for 2 h. The volatiles were removed in vacuum and the residue dissolved in 50/50 EtOAc/Hexane and passed through a plug of silica gel. Once the impurities eluted, the product was recovered by eluting with 100% EtOAC and removing the volatiles in vacuum. The title compound was obtained as a tan solid (38.52 g, 75%) MS (NH3-DCI) 254.2 (M+H)+.
Quantity
33.34 g
Type
reactant
Reaction Step One
Quantity
37.55 g
Type
reactant
Reaction Step Two
Quantity
7.29 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Sun, H Ge, X Zhen, X An, G Zhang, D Zhang-Negrerie… - Tetrahedron, 2018 - Elsevier
A new oxidative system of tert-butyl hydroperoxide (TBHP)/azodiisobutyronitrile (AIBN) has been used for the first time for a convenient, metal-free synthesis of substituted 2-…
Number of citations: 16 www.sciencedirect.com

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